N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride
CAS No.: 113558-89-7
Cat. No.: VC20888217
Molecular Formula: C21H27N3O3S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113558-89-7 |
|---|---|
| Molecular Formula | C21H27N3O3S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C21H27N3O3S/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27/h3-9,18,23H,10-15H2,1-2H3 |
| Standard InChI Key | SRUISGSHWFJION-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
| Canonical SMILES | CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride is identified by the Chemical Abstracts Service (CAS) registry number 113559-13-0. This designation specifically refers to the dihydrochloride salt form of the compound, while the free base carries the CAS number 113558-89-7 . The molecule possesses a complex structure featuring several key functional groups that contribute to its biological activity and physical properties.
The central structural elements include a substituted piperidine ring system connected to a pyridine moiety via an ethyl linker. Additionally, the compound contains a carbonyl group linking the piperidine ring to a phenyl group substituted with a methanesulfonamide function. The presence of these varied structural components creates a molecule with multiple potential interaction sites for biological targets .
The complete molecular formula for the dihydrochloride salt is C21H27N3O3S·2HCl, reflecting the addition of two hydrochloride moieties to the free base form (C21H27N3O3S) . This salt formation significantly impacts the compound's solubility profile, enhancing dissolution in aqueous media—a characteristic particularly beneficial for pharmaceutical applications and research methodologies requiring solution-based handling.
Structural Notation Systems
For systematic identification and database referencing, the compound can be represented through various chemical notation systems, providing unambiguous structural information:
| Notation System | Representation for Free Base |
|---|---|
| InChI | InChI=1S/C21H27N3O3S/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27/h3-9,18,23H,10-15H2,1-2H3 |
| InChIKey | SRUISGSHWFJION-UHFFFAOYSA-N |
| Canonical SMILES | O=C(C1=CC=C(C=C1)NS(=O)(=O)C)C2CCN(CCC3=NC(=CC=C3)C)CC2 |
These notation systems facilitate computational chemistry applications, structure searching, and database integration .
Nomenclature and Alternative Designations
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride is known by numerous alternative names in scientific literature and commercial catalogs. The variety of nomenclature reflects different naming conventions and structural emphasis points.
Common Alternative Names
The compound is frequently referenced by several alternative designations, each highlighting particular structural features or following specific chemical naming conventions:
Among these designations, "E 4031" represents a significantly simplified research code name frequently utilized in pharmacological and biomedical literature . This shorthand designation facilitates reference to the compound without requiring the full systematic chemical name.
The existence of multiple naming conventions underscores the importance of cross-referencing identifiers such as CAS numbers when researching this compound, ensuring proper identification across different literature sources and commercial catalogs.
Pharmaceutical Applications and Biological Activity
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride demonstrates significant pharmaceutical potential, primarily attributable to its specific molecular structure. The compound is primarily investigated for its therapeutic applications, with particular emphasis on its interactions with biological targets.
Structure-Activity Relationships
The biological activity of this compound is closely related to its structural components:
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The sulfonamide functional group (SO2NH-) commonly contributes to biological recognition and binding affinity in many pharmaceutical agents.
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The piperidine ring system serves as a flexible scaffold that can adopt various conformations, potentially enhancing binding to specific receptor pockets.
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The pyridine moiety frequently participates in hydrogen bonding interactions with biological targets, contributing to molecular recognition processes .
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The carbonyl linkage provides rigidity to part of the structure while allowing other portions conformational flexibility, balancing the molecular properties required for effective biological target interactions.
These structure-activity relationships contribute to the compound's pharmacokinetic characteristics, influencing absorption, distribution, metabolism, and excretion (ADME) properties that determine its effectiveness as a potential therapeutic agent .
| Quantity | Price (Euros) | Price per mg (Euros) |
|---|---|---|
| 5 mg | 105.00 € | 21.00 €/mg |
| 10 mg | 139.00 € | 13.90 €/mg |
| 50 mg | 496.00 € | 9.92 €/mg |
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